5-Methylpyridine-2-boronic acid, mono-lithium salt

CAS No.: 1072946-48-5

Cat. No.: VC2827815

Molecular Formula: C6H7BLiNO2

Molecular Weight: 142.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072946-48-5 |

|---|---|

| Molecular Formula | C6H7BLiNO2 |

| Molecular Weight | 142.9 g/mol |

| IUPAC Name | lithium;hydroxy-(5-methylpyridin-2-yl)borinate |

| Standard InChI | InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 |

| Standard InChI Key | MAXCFWQJYQXDKJ-UHFFFAOYSA-N |

| SMILES | [Li+].B(C1=NC=C(C=C1)C)(O)[O-] |

| Canonical SMILES | [Li+].B(C1=NC=C(C=C1)C)(O)[O-] |

Introduction

Fundamental Chemical Properties

Chemical Identity and Structure

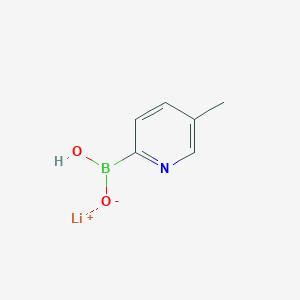

5-Methylpyridine-2-boronic acid, mono-lithium salt is an organometallic compound with the molecular formula C6H7BLiNO2. It has a molecular weight of 142.9 g/mol and is characterized by a pyridine ring with a methyl group at the 5-position and a boronic acid moiety at the 2-position, with one of the hydroxy hydrogens replaced by a lithium ion . The compound's structure features a boron atom attached directly to the pyridine ring, with two oxygen atoms also bonded to the boron, one of which forms an ionic bond with lithium.

The IUPAC name for this compound is lithium;hydroxy-(5-methylpyridin-2-yl)borinate, though it is commonly referred to by its simpler name in laboratory and commercial contexts . The compound is recognized by the CAS registry number 1072946-48-5, which uniquely identifies it in chemical databases and literature.

Identification Parameters

The following table summarizes the key identification parameters for 5-Methylpyridine-2-boronic acid, mono-lithium salt:

| Parameter | Value |

|---|---|

| CAS Number | 1072946-48-5 |

| Molecular Formula | C6H7BLiNO2 |

| Molecular Weight | 142.9 g/mol |

| IUPAC Name | lithium;hydroxy-(5-methylpyridin-2-yl)borinate |

| InChI | InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 |

| InChIKey | MAXCFWQJYQXDKJ-UHFFFAOYSA-N |

| SMILES | [Li+].B(C1=NC=C(C=C1)C)(O)[O-] |

This compound is classified as a parent to 5-Methylpyridine-2-boronic acid (CID 2762743), indicating its derivative relationship to the non-lithiated form of the boronic acid .

Synthetic Applications

Role in Cross-Coupling Reactions

5-Methylpyridine-2-boronic acid, mono-lithium salt is primarily utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon bonds. These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.

The compound's significance lies in its ability to transfer the 5-methylpyridine-2-yl group to other molecular frameworks, enabling the construction of complex heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. The lithium salt form offers advantages over the free boronic acid, including enhanced stability and reactivity under certain conditions.

Synthetic Utility

The utility of 5-Methylpyridine-2-boronic acid, mono-lithium salt extends beyond Suzuki-Miyaura coupling to various other synthetic transformations, including:

-

Formation of biaryls and heterobiaryls

-

Synthesis of pyridine-containing pharmaceutical intermediates

-

Preparation of ligands for metal complexes

-

Construction of functionalized heterocycles

-

Development of materials with specialized electronic properties

These applications make the compound valuable in both academic research settings and industrial processes, particularly in the pharmaceutical industry where heterocyclic structures are commonly found in bioactive compounds.

Reaction Mechanisms

In Suzuki-Miyaura coupling reactions, 5-Methylpyridine-2-boronic acid, mono-lithium salt participates in a catalytic cycle that begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex. This is followed by transmetalation, where the 5-methylpyridin-2-yl group is transferred from boron to palladium, replacing the halide. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

The lithium counterion plays a crucial role in this process by increasing the nucleophilicity of the boronic acid group, facilitating the transmetalation step. This enhanced reactivity contributes to the efficiency of the coupling reaction, potentially allowing it to proceed under milder conditions than would be required with the non-lithiated boronic acid.

Comparative Analysis

Comparison with Related Compounds

An interesting comparison can be made between 5-Methylpyridine-2-boronic acid, mono-lithium salt and its isomer, 6-Methylpyridine-2-boronic acid, mono-lithium salt (CAS: 1256345-49-9) . Both compounds share the same molecular formula and similar properties, but differ in the position of the methyl group on the pyridine ring.

| Property | 5-Methylpyridine-2-boronic acid, mono-lithium salt | 6-Methylpyridine-2-boronic acid, mono-lithium salt |

|---|---|---|

| CAS Number | 1072946-48-5 | 1256345-49-9 |

| Molecular Formula | C6H7BLiNO2 | C6H7BLiNO2 |

| Molecular Weight | 142.9 g/mol | 142.9 g/mol |

| InChIKey | MAXCFWQJYQXDKJ-UHFFFAOYSA-N | RXQZELBTVQZTFR-UHFFFAOYSA-N |

| Methyl Position | 5-position (meta to nitrogen) | 6-position (ortho to nitrogen) |

This difference in methyl group position can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and selectivity of the compound in various reactions .

Advantages of Lithium Salt Form

The lithium salt form of 5-Methylpyridine-2-boronic acid offers several advantages compared to the free boronic acid:

-

Enhanced stability: The lithium salt may exhibit improved shelf-life and resistance to degradation.

-

Increased reactivity: The lithium counterion increases the nucleophilicity of the boronic acid group.

-

Improved solubility: The ionic nature of the compound may provide better solubility in certain solvents.

-

Enhanced efficiency in cross-coupling reactions: The activated form can lead to higher yields and faster reaction rates.

These characteristics make the lithium salt form a preferred reagent in many synthetic applications, particularly those requiring efficient carbon-carbon bond formation.

Research Advancements

Current Applications in Chemical Research

Recent research highlights the importance of boronic acids and their derivatives, including 5-Methylpyridine-2-boronic acid, mono-lithium salt, in organic synthesis. The compound continues to find applications in the development of new synthetic methodologies, particularly those focused on constructing complex heterocyclic frameworks.

The use of lithium salts like 5-Methylpyridine-2-boronic acid, mono-lithium salt enhances the efficiency of cross-coupling reactions, making them crucial tools in both academic and industrial research settings. Current research focuses on expanding the scope of these reactions to include challenging substrates and to develop more environmentally friendly processes.

Future Research Directions

Future studies involving 5-Methylpyridine-2-boronic acid, mono-lithium salt are likely to focus on several key areas:

-

Optimization of reaction conditions to improve yields and reduce catalyst loading

-

Exploration of new catalytic systems for cross-coupling reactions

-

Application in the synthesis of complex natural products and pharmaceuticals

-

Development of asymmetric coupling methodologies

-

Investigation of alternative activation methods, such as photoredox catalysis

Additionally, research may explore the potential of this compound in materials science applications, particularly in the development of functional materials with unique electronic or optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume